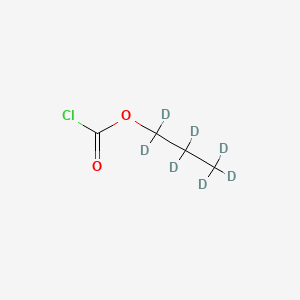

Propyl Chloroformate-d7

Description

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKDTTWZXHEGAQ-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745975 | |

| Record name | (~2~H_7_)Propyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-42-0 | |

| Record name | (~2~H_7_)Propyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deuterated Propyl Alcohol as a Precursor

The primary route involves deuterated n-propanol (propanol-d7) reacting with phosgene (Cl₂CO) or triphosgene (bis(trichloromethyl) carbonate). This method mirrors the synthesis of non-deuterated propyl chloroformate but substitutes standard propanol with its deuterated analog.

Reaction Mechanism :

Key Conditions :

Yield : ~80–90% for non-deuterated analogs; isotopic purity >97% achievable with excess phosgene.

Isotopic Exchange in Preformed Propyl Chloroformate

Deuteration via post-synthetic exchange is less common due to the stability of C-D bonds. However, patents (e.g., WO2017045648A1) describe using heavy water (D₂O) or deuterated alcohols under acidic or alkaline conditions to introduce deuterium into organic frameworks.

Limitations :

-

Low efficiency for full deuteration of the propyl chain.

Purification and Characterization

Distillation and Extraction

Post-reaction purification involves:

Analytical Confirmation

-

NMR Spectroscopy :

Industrial-Scale Production Insights

Catalytic Chlorination of Deuterated Propanol

Chinese patents (CN103408413B/A) detail chlorination protocols for deuterated intermediates:

Steps :

-

Chlorination :

-

Hydrolysis :

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Phosgene Route | 80–90 | 97–98 | High | Moderate |

| Triphosgene Route | 75–85 | 95–97 | Medium | High |

| Post-Synthetic Exchange | 50–60 | 85–90 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Propyl Chloroformate-d7 undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: Reacts with water to form propanol-d7 and carbon dioxide.

Esterification: Reacts with carboxylic acids to form esters.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form carbamates under mild conditions.

Alcohols: Reacts with alcohols to form carbonates in the presence of a base.

Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Propanol-d7: Formed from hydrolysis.

Scientific Research Applications

Propyl Chloroformate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolomics: Used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the analysis of amino acids and organic acids.

Proteomics: Employed in the labeling of peptides and proteins for mass spectrometry analysis.

Pharmaceutical Research: Used in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.

Environmental Analysis: Applied in the detection and quantification of pollutants and environmental contaminants.

Mechanism of Action

The mechanism of action of Propyl Chloroformate-d7 involves its reactivity with nucleophiles. The chloroformate group (ClCO2) is highly reactive and can form covalent bonds with nucleophilic sites on molecules, such as amines and alcohols. This reactivity is utilized in derivatization reactions to enhance the detection and analysis of various compounds in mass spectrometry.

Comparison with Similar Compounds

Key Observations :

- Boiling Points : Increase with chain length (methyl < ethyl < propyl < butyl) due to stronger van der Waals interactions in longer alkyl chains .

- Density : Decreases with chain length, reflecting reduced packing efficiency in bulkier molecules .

- Branching Effects : Isopropyl chloroformate (branched) has a lower boiling point than its straight-chain propyl counterpart, highlighting the role of molecular geometry in intermolecular forces .

Phase Behavior and Intermolecular Interactions

In hybrid organic-inorganic crystals (e.g., (Me₃NR)₄[Ni(NCS)₆]), propyl-substituted compounds exhibit melting behavior absent in ethyl analogs. This is attributed to weaker S/S intermolecular contacts in propyl derivatives, leaving only Coulombic interactions to overcome during phase transitions .

Biological Activity

Propyl Chloroformate-d7 (CAS Number: 1228182-42-0) is a deuterated derivative of propyl chloroformate, a reagent commonly used in organic synthesis and analytical chemistry. This compound is noted for its utility in derivatization processes, particularly in gas chromatography-mass spectrometry (GC-MS) applications. While its primary use is as a chemical reagent, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

- Molecular Formula : C4H7ClO2

- Molecular Weight : 129.59 g/mol

- Purity : >95% (GC)

- Storage Temperature : +4°C

- Shipping Temperature : Dry Pack

This compound functions primarily as a derivatizing agent in biochemical assays. Its mechanism involves the formation of stable derivatives with various biological molecules, enhancing their detectability and stability during analysis. This property is particularly beneficial in metabolomic studies where accurate quantification of metabolites is essential.

Derivatization Efficiency

The compound has demonstrated broad coverage and satisfactory derivatization efficiency for short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs). A study highlighted that using Propyl Chloroformate for derivatization significantly improved the detection limits and recovery rates of these metabolites in biological samples, which are crucial for understanding metabolic disorders .

Case Studies

- Metabolic Profiling : In a study involving the metabolic profiling of amino acids, Propyl Chloroformate was utilized to effectively quantify SCFAs and BCAAs in fecal samples from rats. The method allowed for differentiation among groups based on dietary interventions, showcasing its relevance in nutritional studies .

- Toxicological Assessment : While the compound has not been extensively studied for direct biological effects, safety assessments indicate that it can cause irritation to the skin, eyes, and respiratory tract upon exposure. Chronic exposure has not been conclusively linked to carcinogenic effects but warrants caution due to its irritant properties .

Safety Profile

This compound is classified as a hazardous material due to its potential to irritate mucous membranes and skin upon contact. It is also flammable, necessitating proper handling and storage conditions:

| Hazard Type | Description |

|---|---|

| Skin/Eye Irritation | Can cause severe irritation and burns; possible eye damage. |

| Respiratory Issues | Inhalation may lead to coughing, shortness of breath, or pulmonary edema. |

| Flammability | Classified as a flammable liquid; requires careful handling. |

Q & A

Q. What challenges arise when extrapolating animal toxicity data to human risk assessments for this compound?

- Methodological Answer : Species-specific metabolic differences (e.g., esterase activity) and inhalation rate variations necessitate safety factor adjustments. Acute exposure guidelines (AEGLs) derived from rodent studies require validation via in vitro human cell models .

Methodological and Reporting Guidelines

Q. How should researchers document this compound experiments to ensure reproducibility?

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Q. How can meta-analyses resolve discrepancies in published data on this compound applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.